![molecular formula C12H18N2O3 B2699133 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid CAS No. 1271073-46-1](/img/structure/B2699133.png)
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid
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Overview
Description
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is a complex organic compound featuring a pyrazole ring substituted with dimethyl groups and a tetrahydropyran moiety
Mechanism of Action
Target of Action
Pyrazole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .
Mode of Action
Without specific studies on “3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid”, it’s difficult to determine its exact mode of action. Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Compounds containing a tetrahydropyran ring, such as this one, are commonly used in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, 3,5-dimethyl-1H-pyrazole is formed using acetylacetone and hydrazine hydrate under reflux conditions.
Attachment of the Tetrahydropyran Moiety: The tetrahydropyran ring is introduced via a nucleophilic substitution reaction. This involves the reaction of 3,5-dimethyl-1H-pyrazole with tetrahydro-2H-pyran-4-ylmethyl chloride in the presence of a base such as potassium carbonate.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Pharmacological Applications
Antimicrobial Activity
Research indicates that pyrazole derivatives, including 3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid, exhibit substantial antimicrobial properties. Studies have shown that compounds with a pyrazole ring are effective against a range of bacterial and fungal pathogens. For instance, derivatives have been synthesized and tested for their activity against strains such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting growth and viability .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory process. In vitro studies have demonstrated that these compounds can reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Anticancer Potential
There is growing interest in the anticancer properties of pyrazole derivatives. Research has indicated that this compound may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. Case studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines such as breast and lung cancer cells .
Synthesis and Characterization
The synthesis of this compound typically involves multicomponent reactions that include starting materials like tetrahydro-2H-pyran derivatives and pyrazole precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the functional groups attached to the pyrazole ring can significantly influence their pharmacological properties. For example, variations in substituents at specific positions on the pyrazole ring have been linked to enhanced antimicrobial or anticancer activity .
Data Tables
The following table summarizes key findings related to the biological activities of this compound:
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Case Study on Anticancer Activity : A study involving a series of pyrazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, with some compounds showing IC50 values below 30 µM, indicating potent activity .
- Case Study on Antimicrobial Efficacy : Another investigation focused on synthesizing novel pyrazole compounds that exhibited enhanced antimicrobial activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazole-4-carboxylic acid: Lacks the tetrahydropyran moiety, making it less soluble and potentially less bioavailable.
1-[(Tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid: Lacks the dimethyl groups, which may affect its reactivity and interaction with biological targets.
Uniqueness
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is unique due to the combination of the pyrazole ring, dimethyl groups, and tetrahydropyran moiety. This structural arrangement provides a balance of hydrophobic and hydrophilic properties, enhancing its versatility in various applications.
This compound’s unique structure and properties make it a valuable subject of study in multiple scientific disciplines.
Biological Activity
3,5-Dimethyl-1-[(tetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazole-4-carboxylic acid is a chemical compound characterized by a pyrazole ring and a tetrahydro-2H-pyran moiety. Its molecular formula is C₁₁H₁₆N₂O₃, with a molecular weight of 224.26 g/mol. Despite its unique structural features, detailed research on its biological activity remains limited. This article aims to summarize the available information regarding its biological properties, potential applications, and related compounds.
Structural Characteristics
The compound's structure combines key functional groups that may influence its biological activity:
- Pyrazole Ring : Known for diverse biological activities, including anti-inflammatory and anticancer properties.
- Carboxylic Acid Group : Often associated with increased solubility and bioactivity.
- Tetrahydro-2H-pyran Moiety : May contribute to the compound's pharmacokinetic properties.
Biological Activity Overview
Research specifically targeting this compound is scarce. However, similar compounds within the pyrazole and carboxylic acid classes have demonstrated various biological activities:
- Anticancer Activity : Pyrazole derivatives have been studied for their potential in cancer treatment. For example, compounds with similar structures have shown effectiveness against various cancer cell lines due to their ability to inhibit tumor growth.
- Anti-inflammatory Properties : Pyrazole derivatives are often explored for their anti-inflammatory effects, which may be relevant for developing treatments for conditions like arthritis.
- Antifungal Activity : Research on related compounds has indicated antifungal properties, suggesting that this compound might also possess similar activity.
Case Studies and Research Findings
While direct studies on this specific compound are lacking, insights can be drawn from related research:
Table 1: Biological Activities of Related Pyrazole Compounds
The precise mechanism of action for this compound is not well-documented. However, compounds with similar structures often interact with specific biological targets such as enzymes involved in cancer progression or inflammatory pathways.
Safety and Handling
Due to the lack of specific safety data for this compound, it is advisable to handle it with caution following general laboratory safety protocols. Similar pyrazole compounds have been noted for potential irritative properties; thus, appropriate personal protective equipment should be used during handling.
Properties
IUPAC Name |
3,5-dimethyl-1-(oxan-4-ylmethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-8-11(12(15)16)9(2)14(13-8)7-10-3-5-17-6-4-10/h10H,3-7H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJKUHOBGOIBGPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2CCOCC2)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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